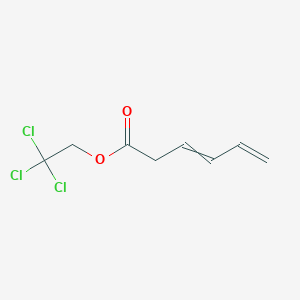
2,2,2-Trichloroethyl hexa-3,5-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl hexa-3,5-dienoate is an organic compound with the molecular formula C8H9Cl3O2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a trichloroethyl group attached to a hexa-3,5-dienoate moiety, making it a versatile reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl hexa-3,5-dienoate typically involves the esterification of 3,5-hexadienoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl hexa-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl hexa-3,5-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl hexa-3,5-dienoate involves its reactivity with various nucleophiles and electrophiles. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the conjugated diene system in the hexa-3,5-dienoate moiety can participate in cycloaddition reactions, contributing to the compound’s versatility in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trichloroethyl acetate
- 2,2,2-Trichloroethyl chloroformate
- 2,2,2-Trichloroethyl carbonate
Uniqueness
Compared to similar compounds, 2,2,2-Trichloroethyl hexa-3,5-dienoate is unique due to its conjugated diene system, which allows for a broader range of chemical reactions. This feature makes it particularly valuable in synthetic organic chemistry for constructing complex molecular architectures .
Propiedades
Número CAS |
116012-58-9 |
|---|---|
Fórmula molecular |
C8H9Cl3O2 |
Peso molecular |
243.5 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl hexa-3,5-dienoate |
InChI |
InChI=1S/C8H9Cl3O2/c1-2-3-4-5-7(12)13-6-8(9,10)11/h2-4H,1,5-6H2 |
Clave InChI |
MZXQAJSVGWRQMK-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CCC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


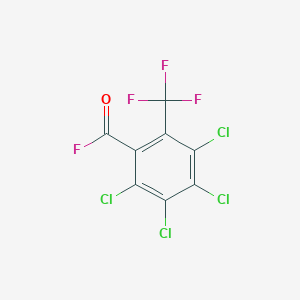
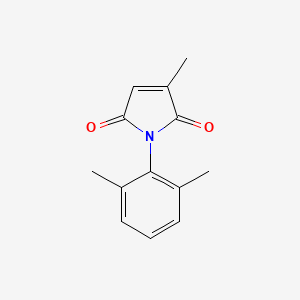
![1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14289106.png)

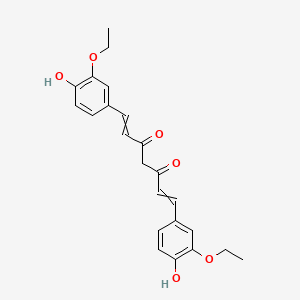
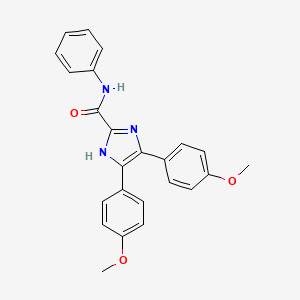
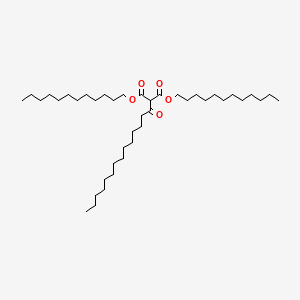
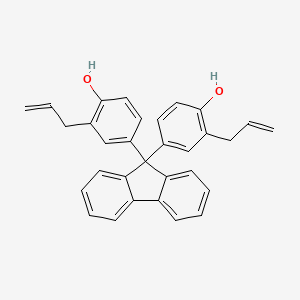
![3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol](/img/structure/B14289146.png)

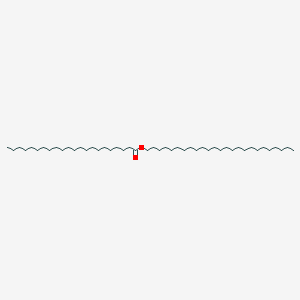
![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
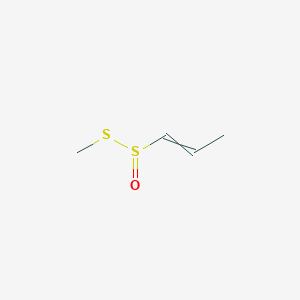
![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
